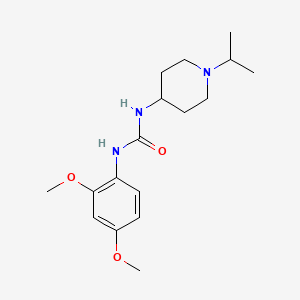![molecular formula C16H18N2O3S B5816788 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as DASB, is a chemical compound that is commonly used in scientific research. It is a selective serotonin transporter (SERT) ligand that is used to study the function of the serotonin transporter in the brain.
作用機序
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide binds to the serotonin transporter and inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in serotonin levels in the brain, which can have a variety of effects on mood, behavior, and physiology. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have high affinity and selectivity for the serotonin transporter, making it a useful tool for studying the function of this protein.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can lead to changes in mood and behavior. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models, and has been used to study the effects of chronic stress on the serotonin system.
実験室実験の利点と制限
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has several advantages for use in lab experiments. It is a highly selective SERT ligand, which means that it specifically targets the serotonin transporter and does not interact with other proteins in the brain. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, it is not suitable for use in human studies due to its potential for interactions with other drugs and its unknown effects on human physiology.
将来の方向性
There are several future directions for research on 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide and the serotonin transporter. One area of interest is the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in imaging studies to visualize the distribution and function of the serotonin transporter in the brain. Another area of interest is the development of new SERT ligands with improved selectivity and pharmacokinetic properties. Additionally, there is ongoing research on the role of the serotonin transporter in various psychiatric and neurological disorders, which may lead to new therapeutic targets for these conditions.
合成法
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylaniline with chlorosulfonic acid to form 2,5-dimethylphenylsulfonic acid. The second step involves the reaction of the sulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 4-methylbenzamide to form 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide.
科学的研究の応用
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is commonly used in scientific research to study the function of the serotonin transporter in the brain. The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, and is a target for many antidepressant drugs. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a selective SERT ligand, which means that it binds specifically to the serotonin transporter and can be used to study its function.
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-4-5-11(2)14(8-10)18-22(20,21)15-9-13(16(17)19)7-6-12(15)3/h4-9,18H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBHJZLXQCFXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)



![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)



![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)
